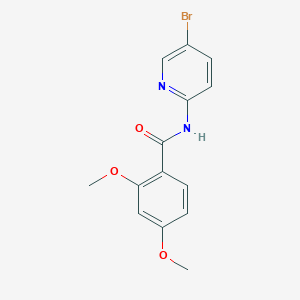![molecular formula C20H14ClN3O2 B243772 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BMN-673, is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. BMN-673 has shown promising results in preclinical and clinical studies as a potential cancer treatment.
Mechanism of Action
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. When PARP is inhibited, DNA damage accumulates, leading to cell death. 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to be a potent PARP inhibitor, with greater selectivity for PARP-1 and PARP-2 than other PARP inhibitors.
Biochemical and Physiological Effects
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the efficacy of chemotherapy agents in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is its potency and selectivity for PARP-1 and PARP-2. This makes it a useful tool for studying the role of PARP in DNA repair and cell death. However, one limitation of 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is its high cost, which may limit its use in some lab experiments.
Future Directions
There are several future directions for research on 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is the potential use of 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in combination with immunotherapy agents, such as checkpoint inhibitors. Another area of interest is the development of biomarkers to predict response to 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in different cancer types.
Synthesis Methods
The synthesis of 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves several steps, including the reaction of 2-chloronicotinoyl chloride with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline to form the intermediate 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. This intermediate is then purified and further processed to obtain the final product.
Scientific Research Applications
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has shown efficacy in a variety of cancer types, including breast, ovarian, and prostate cancer. 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to be effective in combination with other chemotherapy agents, such as temozolomide, in the treatment of glioblastoma.
properties
Molecular Formula |
C20H14ClN3O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-7-8-17-16(10-12)24-20(26-17)13-4-2-5-14(11-13)23-19(25)15-6-3-9-22-18(15)21/h2-11H,1H3,(H,23,25) |
InChI Key |
SQFVEOAHQRSSAA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)